molecular formula C21H28N2O B14244266 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 252048-82-1

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14244266
CAS No.: 252048-82-1
M. Wt: 324.5 g/mol
InChI Key: QVFGYBVIZKASNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound that features a cyclohexadienone core substituted with tert-butyl groups and a pyridinylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of tert-butyl groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the pyridinylmethylamino moiety: This step involves the reaction of the cyclohexadienone intermediate with pyridin-2-ylmethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinylmethylamino moiety or the cyclohexadienone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinones, hydroquinones, or other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-methylpyridine
  • 4,4’-Di-tert-butyl-2,2’-bipyridine
  • 2,6-Di-tert-butylphenol

Uniqueness

2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a cyclohexadienone core with tert-butyl groups and a pyridinylmethylamino moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

252048-82-1

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-(pyridin-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C21H28N2O/c1-20(2,3)16-11-15(19(24)18(12-16)21(4,5)6)13-22-14-17-9-7-8-10-23-17/h7-13,24H,14H2,1-6H3

InChI Key

QVFGYBVIZKASNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.